O-(3-Chloro-4-fluorophenyl)hydroxylamine Hydrochloride
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Overview
Description
O-(3-Chloro-4-fluorophenyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C6H6ClFNO·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxylamine group attached to a chlorofluorophenyl ring, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-Chloro-4-fluorophenyl)hydroxylamine Hydrochloride typically involves the reduction of nitro compounds. One common method is the reduction of 3-chloro-4-fluoronitrobenzene using zinc dust and ammonium chloride in an aqueous medium. The reaction is carried out at a temperature range of 50-60°C, resulting in the formation of the corresponding hydroxylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
O-(3-Chloro-4-fluorophenyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
O-(3-Chloro-4-fluorophenyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-(3-Chloro-4-fluorophenyl)hydroxylamine Hydrochloride involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- O-(3-Chloro-2-fluorophenyl)methylhydroxylamine Hydrochloride
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride
- 3-Hydroxy-3-(2-methylphenyl)-1-(3-chloro-4-fluorophenyl)triazene
Uniqueness
O-(3-Chloro-4-fluorophenyl)hydroxylamine Hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Compared to other hydroxylamine derivatives, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C6H6Cl2FNO |
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Molecular Weight |
198.02 g/mol |
IUPAC Name |
O-(3-chloro-4-fluorophenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H5ClFNO.ClH/c7-5-3-4(10-9)1-2-6(5)8;/h1-3H,9H2;1H |
InChI Key |
HUUUQNLZIWBVEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1ON)Cl)F.Cl |
Origin of Product |
United States |
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